6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-20(2,3)18-4-5-19(25)24(21-18)16-17-6-8-22(9-7-17)10-11-23-12-14-26-15-13-23/h4-5,17H,6-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVYHCEVCGJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:
Formation of Pyridazinone Core: The synthesis often starts with the preparation of the pyridazinone nucleus, using reactions like cyclization of appropriate precursors under acidic or basic conditions.
Substitution and Coupling Reactions: The morpholin-4-yl ethyl group is introduced through substitution or coupling reactions, often involving reagents such as piperidine and morpholine under controlled temperatures and using catalysts.
Industrial Production Methods
Industrial methods focus on optimizing yield and purity, using scalable processes like continuous flow chemistry. High-throughput screening for catalysts and reaction conditions is common to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation to form various oxides and reduction to form corresponding alcohols or amines.
Substitution Reactions:
Hydrolysis and Condensation: Reactions with water and other nucleophiles can lead to hydrolysis products, whereas condensation can form complex molecular architectures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitutions.
Major Products
Oxidation Products: Corresponding N-oxides.
Reduction Products: Amines and alcohols.
Substitution Products: Variants with different functional groups attached to the core structure.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one exhibit potential antidepressant and anxiolytic properties. These effects are primarily attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Potential
Preliminary studies have shown that similar dihydropyridazine derivatives possess anticancer properties. For instance, compounds derived from this class have demonstrated efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells .
Antimicrobial Activity
There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties. This activity is crucial for developing new antibiotics amidst rising resistance to existing drugs .
Case Studies
- Antidepressant Activity : A study evaluated the effects of structurally similar compounds on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, supporting the hypothesis that such compounds can enhance serotonergic transmission .
- Cancer Cell Line Testing : In vitro tests on MCF7 (breast cancer) and A549 (lung cancer) cell lines revealed that certain derivatives led to reduced cell viability and increased apoptosis rates compared to controls. These findings suggest a promising avenue for further research into targeted cancer therapies .
Mechanism of Action
The precise mechanism by which this compound exerts its effects can vary, but often involves:
Binding to Enzymes or Receptors: This can inhibit or modulate their activity, leading to therapeutic effects.
Pathways: It might affect biochemical pathways involved in inflammation, pain signaling, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds often share a similar core and exhibit comparable biological activities.
Morpholine-containing Compounds: Similar in their ability to modulate receptor activity and enzymatic functions.
Piperidine Derivatives: Known for their wide range of pharmacological activities.
Uniqueness
What sets 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups, which provides a unique reactivity profile and potential for targeted biological activity.
Hope this answers your query and gives you a solid grasp of this intricate compound!
Biological Activity
6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097932-97-1) is a compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 362.5 g/mol. Its structure includes a dihydropyridazinone core substituted with a tert-butyl group and a morpholinyl-piperidinyl side chain, which may contribute to its biological activity.
Preliminary studies suggest that this compound may interact with various biological pathways, particularly those involving inflammation and cellular signaling. The presence of the piperidine and morpholine groups indicates potential interactions with neurotransmitter systems and modulation of inflammatory responses.
Inhibition of NLRP3 Inflammasome
One significant area of research involves the compound's ability to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. In vitro studies have shown that derivatives related to this compound can reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory properties .
Biological Activity Data
A summary of biological assays conducted on related compounds is presented in Table 1 below:
| Compound | Assay Type | Concentration (µM) | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|---|
| Compound 1 | Macrophage Assay | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Compound 2 | Macrophage Assay | 50 | 18–21 | 29.1 ± 4.8 |
| Compound 3 | Macrophage Assay | 10 | Not specified | Active |
Note: The data for the specific compound is still under investigation; hence, these results are extrapolated from related compounds.
Case Studies
Several case studies have explored the efficacy of compounds structurally similar to this compound:
- Anti-inflammatory Effects : A study demonstrated that a related derivative reduced markers of inflammation in animal models of arthritis . This suggests potential therapeutic applications in chronic inflammatory conditions.
- Neuroprotective Properties : Another investigation indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, hinting at neuroprotective effects .
- Anticancer Activity : Research has also shown that derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines . This opens avenues for further exploration in oncology.
Q & A
Q. What are the recommended synthetic routes for 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Coupling reactions : Linking the morpholine-ethyl-piperidine moiety to the pyridazinone core via alkylation or nucleophilic substitution.
- Protection/deprotection strategies : Use of tert-butyl groups as protecting agents to prevent undesired side reactions during synthesis (e.g., tert-butyl ester intermediates) .
- Heterocycle formation : Cyclization steps to form the dihydropyridazin-3-one ring, often catalyzed by acids or bases.
- Purification : Column chromatography or recrystallization to isolate the final product.
- Key References : Analogous syntheses of morpholine-containing pyridazinones in patents suggest similar strategies . Piperidine-morpholine coupling methods are detailed in studies on CRF-1 receptor antagonists .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- X-ray crystallography : For definitive stereochemical assignment (e.g., as demonstrated for related pyridazinone derivatives) .
- Spectroscopic techniques :
- NMR : H and C NMR to confirm proton environments and carbon frameworks.
- IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm).
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental analysis : Quantitative validation of C, H, N composition.
Q. What are the stability considerations under experimental conditions?
- Methodological Answer : Stability is influenced by:
- Storage conditions : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .
- pH sensitivity : Avoid strongly acidic/basic conditions that may hydrolyze the morpholine or pyridazinone moieties.
- Incompatible reagents : Strong oxidizing agents (e.g., peroxides) can degrade tertiary amine groups .
- Degradation monitoring : Use HPLC or TLC to detect impurities (e.g., de-tert-butyl byproducts) .
Advanced Research Questions
Q. How to design experiments to assess the structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies should focus on:
- Core modifications : Varying substituents on the pyridazinone ring (e.g., halogenation at position 4) to assess electronic effects .
- Side-chain alterations : Replace the morpholine-ethyl-piperidine group with other heterocycles (e.g., piperazine) to evaluate steric and electronic contributions .
- Biological assays : Test modified analogs in target-specific assays (e.g., receptor binding or enzyme inhibition).
- Computational modeling : Docking studies to predict binding affinities based on substituent bulk and polarity .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Address discrepancies by:
- Standardizing assay conditions : Control variables like solvent (DMSO concentration), pH, and temperature.
- Validating target specificity : Use knockout models or competitive antagonists to confirm on-target effects.
- Cross-study replication : Collaborate with independent labs to verify data reproducibility.
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .
Q. What are the challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Challenges include:
- Chiral center formation : The morpholine-ethyl-piperidine side chain may introduce stereocenters requiring asymmetric synthesis (e.g., chiral catalysts or auxiliaries) .
- Racemization risks : Basic conditions during coupling steps can lead to epimerization. Mitigate by using mild reagents (e.g., DCC/HOBt for amide bonds).
- Purification : Chiral HPLC or crystallization with chiral resolving agents to separate enantiomers .
- Analytical validation : Circular dichroism (CD) or polarimetry to confirm enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
